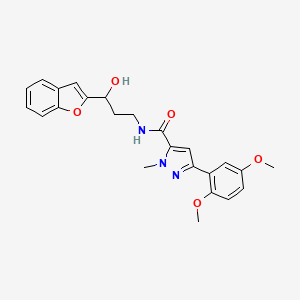![molecular formula C23H20N4O5S B2866298 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 533869-70-4](/img/structure/B2866298.png)
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C23H20N4O5S and its molecular weight is 464.5. The purity is usually 95%.
BenchChem offers high-quality N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antidiabetic Drug Development
The oxadiazole derivatives, including the one mentioned, have been studied for their potential as antidiabetic drugs . These compounds have shown promising antiglycation activity , which is crucial in managing diabetes-related complications . Glycation is a process where sugar molecules bind to proteins, leading to the formation of harmful advanced glycation end-products (AGEs). AGEs are associated with various diabetic complications such as retinopathy and neuropathy. By inhibiting the formation of AGEs, these compounds could potentially slow down or prevent the progression of diabetic complications.
Anticancer Activity
Oxadiazole derivatives have been recognized for their potential in anticancer therapy . They have been found to exhibit significant activity against various cancer cell lines, including breast, stomach, and liver cancers . The mechanism of action often involves the disruption of cancer cell proliferation and inducing apoptosis, which is the programmed cell death of cancer cells. This makes them valuable candidates for further research and development in cancer treatment.
Vasodilator Agents
The structural properties of oxadiazoles allow them to act as vasodilators . Vasodilators are medications that dilate blood vessels, which can help reduce blood pressure and improve blood flow. This application is particularly important in the treatment of cardiovascular diseases, where improved blood flow can significantly affect patient outcomes.
Anticonvulsant Properties
Research has indicated that oxadiazole derivatives can serve as anticonvulsants . Anticonvulsants are drugs used to prevent or treat seizures. They work by stabilizing electrical nerve activity in the brain. Given the importance of developing new treatments for epilepsy and other seizure disorders, these compounds could be valuable additions to the current therapeutic options.
High-Energy Materials
Due to their energetic behavior, oxadiazole derivatives can be utilized as high-energy materials . These materials are of interest in fields such as material science and defense. They can be used in the development of propellants and explosives, where the controlled release of energy is critical.
Antioxidant Properties
Oxadiazole derivatives, including the compound , have shown antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. This application is significant in the context of aging and diseases where oxidative stress plays a role, such as neurodegenerative disorders.
Wirkmechanismus
Target of Action
Similar 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antiglycation activity . Antiglycation agents target the formation of advanced glycation end-products (AGEs), which are proteins or lipids that become glycated after exposure to sugars .
Mode of Action
It’s worth noting that similar oxadiazole derivatives have shown potent antiglycation activity . This suggests that these compounds may interact with their targets (possibly AGEs or their precursors) to inhibit the glycation process .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the formation and accumulation of AGEs. AGEs are formed through a complex series of reactions, starting with the glycation of proteins or lipids by sugars. This is followed by rearrangement reactions, oxidative modifications, and the formation of covalent cross-links . By inhibiting the formation of AGEs, this compound could potentially affect multiple biochemical pathways related to aging, diabetes, and other conditions associated with chronic hyperglycemia .
Pharmacokinetics
The stability of similar compounds under various conditions, such as acidic, alkaline, and aqueous environments, has been noted . This suggests that the compound may have favorable pharmacokinetic properties, but further studies would be needed to confirm this.
Result of Action
The result of the compound’s action would likely be a reduction in the formation and accumulation of AGEs. This could potentially lead to a decrease in the complications associated with conditions like diabetes, where the formation of AGEs is accelerated . .
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the pH level can strongly influence the rate of certain reactions . Additionally, the presence of other compounds, such as photosensitizers, could potentially affect the compound’s action
Eigenschaften
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S/c1-27(17-8-4-3-5-9-17)33(29,30)18-14-12-16(13-15-18)21(28)24-23-26-25-22(32-23)19-10-6-7-11-20(19)31-2/h3-15H,1-2H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLDSDQPJYNZID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


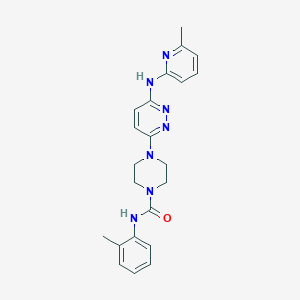
![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2866219.png)
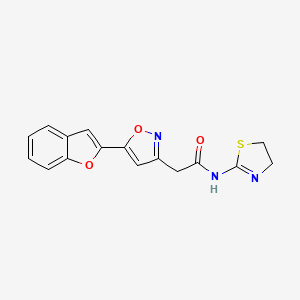

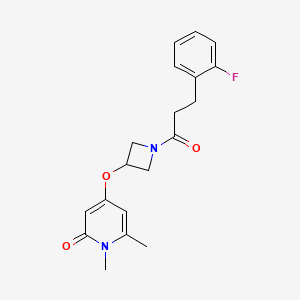
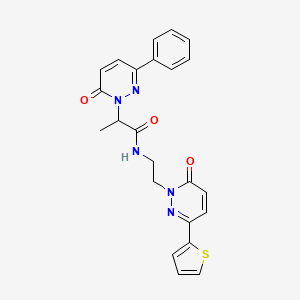
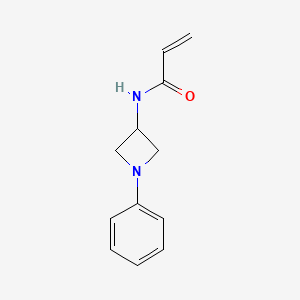
![7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2866228.png)
![7-(2,5-dimethylbenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2866231.png)
![4-chloro-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2866233.png)
![1-Adamantyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2866234.png)
